Bunazosin Hydrochloride

Description

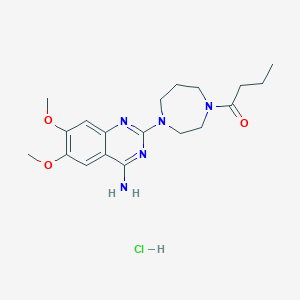

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O3.ClH/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19;/h11-12H,4-10H2,1-3H3,(H2,20,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGBEUITCPENLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80755-51-7 (Parent) | |

| Record name | Bunazosin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7048588 | |

| Record name | Bunazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52712-76-2 | |

| Record name | Bunazosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52712-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bunazosin hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V54TZ7U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Tactic: A Technical Guide to the Discovery of Bunazosin Hydrochloride's Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the core mechanism of action of Bunazosin Hydrochloride, a potent and selective alpha-1 adrenergic receptor antagonist. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal experiments and quantitative data that have elucidated its pharmacological profile. We will delve into the experimental protocols that defined its receptor affinity and functional effects, present the quantitative outcomes in a comparative format, and visualize the intricate signaling pathways it modulates.

Core Mechanism of Action: Selective Alpha-1 Adrenergic Receptor Blockade

This compound, a quinazoline (B50416) derivative, exerts its therapeutic effects primarily through competitive antagonism of alpha-1 adrenergic receptors.[1][2] These receptors, located on the smooth muscle cells of blood vessels and the prostate, are instrumental in regulating vascular tone and smooth muscle contraction.[3] Endogenous catecholamines, such as norepinephrine (B1679862), typically activate these receptors, leading to vasoconstriction and an increase in blood pressure.[3] Bunazosin selectively binds to these alpha-1 adrenoceptors, preventing their activation by norepinephrine and subsequently inducing vasodilation, which reduces peripheral resistance and lowers blood pressure.[3][4] This targeted blockade also results in the relaxation of smooth muscle in the bladder neck and prostate, alleviating symptoms associated with benign prostatic hyperplasia (BPH).[3][5]

The discovery of Bunazosin's mechanism is rooted in a series of binding and functional assays that characterized its high affinity and selectivity for the alpha-1 adrenoceptor.

Experimental Protocols: The Foundation of Mechanistic Discovery

The elucidation of Bunazosin's mechanism of action relied on a suite of established pharmacological assays. The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays were fundamental in quantifying the affinity of Bunazosin for alpha-1 adrenergic receptors. These experiments typically utilize a radiolabeled ligand, such as [³H]bunazosin or [³H]prazosin, to directly measure binding to receptors in tissue homogenates or cell membranes.[6][7]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of Bunazosin binding to alpha-1 adrenoceptors, and to determine the inhibition constant (Ki) of Bunazosin in competition with other ligands.

Protocol:

-

Membrane Preparation:

-

Tissues (e.g., human prostate, rat heart, bovine prostate) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6][8][9]

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Saturation Binding Assay:

-

A fixed amount of membrane protein is incubated with increasing concentrations of [³H]bunazosin.

-

Incubations are carried out at a specific temperature (e.g., 25°C) for a set time (e.g., 20-30 minutes) to reach equilibrium.[6][9]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data are analyzed using Scatchard analysis or non-linear regression to calculate Kd and Bmax.[6][9]

-

-

Competition Binding Assay:

-

A fixed concentration of [³H]prazosin or [³H]bunazosin is incubated with membrane preparations in the presence of increasing concentrations of unlabeled Bunazosin.[6][7]

-

Incubation and filtration steps are performed as in the saturation binding assay.

-

The concentration of Bunazosin that inhibits 50% of the specific radioligand binding (IC50) is determined.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assays: Assessing Physiological Response

Functional assays are crucial for determining the physiological consequences of receptor binding. For Bunazosin, these assays typically involve measuring the contraction of isolated smooth muscle tissues in response to an alpha-1 adrenergic agonist, and how this response is inhibited by Bunazosin.

Objective: To determine the potency of Bunazosin in antagonizing agonist-induced smooth muscle contraction.

Protocol for Phenylephrine-Induced Vasoconstriction in Isolated Aortic Rings: [5][10]

-

Tissue Preparation:

-

A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., rat).

-

The aorta is cleaned of adherent tissue and cut into rings of a specific width (e.g., 2-4 mm).

-

The rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied to the rings and they are allowed to equilibrate.

-

-

Experimental Procedure:

-

The viability of the aortic rings is tested by inducing a contraction with a high concentration of potassium chloride (KCl).

-

After a washout period, a cumulative concentration-response curve to the alpha-1 agonist phenylephrine (B352888) is generated.

-

The aortic rings are then incubated with a specific concentration of Bunazosin for a set period.

-

The cumulative concentration-response curve to phenylephrine is repeated in the presence of Bunazosin.

-

This process can be repeated with different concentrations of Bunazosin.

-

-

Data Analysis:

-

The contractile responses are expressed as a percentage of the maximal contraction induced by KCl.

-

The potency of Bunazosin as an antagonist is often quantified by determining its pA2 value from a Schild plot, which provides a measure of its affinity for the receptor in a functional system.

-

Intracellular Calcium Mobilization Assay

Alpha-1 adrenergic receptors are coupled to the Gq/11 signaling pathway, which leads to an increase in intracellular calcium ([Ca²⁺]i). Assays measuring [Ca²⁺]i provide a direct readout of the functional consequences of receptor antagonism.[11]

Objective: To measure the inhibitory effect of Bunazosin on agonist-induced increases in intracellular calcium.

Protocol using Fura-2 AM: [3][12][13][14]

-

Cell Culture and Loading:

-

Vascular smooth muscle cells are cultured to an appropriate confluency.

-

The cells are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) in a suitable buffer (e.g., HEPES-buffered saline). Fura-2 AM is cell-permeant and is cleaved by intracellular esterases to the active, calcium-sensitive form, Fura-2.

-

The loading is typically performed at room temperature or 37°C for a specific duration (e.g., 30-60 minutes).

-

After loading, the cells are washed to remove extracellular dye.

-

-

Fluorescence Measurement:

-

The cells are placed in a fluorometer or on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

The cells are alternately excited at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2), and the fluorescence emission is measured at ~510 nm.

-

A baseline fluorescence ratio (340/380) is established.

-

The cells are pre-incubated with Bunazosin or a vehicle control.

-

An alpha-1 agonist (e.g., phenylephrine) is added to stimulate an increase in [Ca²⁺]i.

-

The change in the 340/380 fluorescence ratio over time is recorded.

-

-

Data Analysis:

-

The fluorescence ratio is converted to [Ca²⁺]i concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is the measured fluorescence ratio, Rmin and Rmax are the minimum and maximum ratios, and Sf2/Sb2 is the ratio of fluorescence at 380 nm for free and bound dye.

-

The inhibitory effect of Bunazosin is quantified by comparing the peak [Ca²⁺]i increase in its presence to the control response.

-

Inositol (B14025) Phosphate (B84403) Accumulation Assay

Activation of the Gq/11 pathway by alpha-1 adrenoceptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Measuring the accumulation of inositol phosphates serves as a direct measure of this signaling cascade.[15][16]

Objective: To determine the effect of Bunazosin on agonist-induced inositol phosphate production.

-

Cell Labeling:

-

Cultured cells expressing alpha-1 adrenoceptors are incubated with [³H]myo-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.

-

-

Assay Procedure:

-

The cells are washed to remove unincorporated [³H]myo-inositol.

-

The cells are pre-incubated with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.

-

The cells are then incubated with Bunazosin or vehicle control.

-

An alpha-1 agonist is added to stimulate the cells for a specific time.

-

The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid or perchloric acid).

-

-

Extraction and Quantification:

-

The aqueous soluble inositol phosphates are separated from the lipid fraction by chloroform/methanol extraction.

-

The total [³H]inositol phosphates are isolated from the aqueous phase using anion-exchange chromatography (e.g., Dowex columns).

-

The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [³H]inositol phosphate accumulation is expressed as a percentage of the total [³H]inositol incorporated into the cells.

-

The inhibitory effect of Bunazosin is determined by comparing the agonist-stimulated accumulation in the presence and absence of the antagonist.

-

Quantitative Data Presentation

The following tables summarize the key quantitative data that have been instrumental in defining the pharmacological profile of this compound.

Table 1: Radioligand Binding Affinity of Bunazosin for Alpha-1 Adrenergic Receptors

| Radioligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | Reference(s) |

| [³H]bunazosin | Human Prostate (BPH) | 0.55 ± 0.04 | 676 ± 33 | - | [6] |

| [³H]bunazosin | Human Renal Medulla | 2.7 ± 1.4 | 44 ± 16 | 49 | [7] |

| [³H]bunazosin | Bovine Prostate | 0.61 | 49.8 | - | [9] |

| [³H]prazosin | Human Renal Medulla | - | - | 57 (vs. Prazosin) | [7] |

Table 2: Functional Antagonism by Bunazosin

| Assay | Agonist | Tissue/Cell Line | Measured Parameter | Value | Reference(s) |

| Vasoconstriction | Phenylephrine | Rabbit Retinal Arteries | Inhibition of constriction | Significant at 0.01% | [19] |

| Intracellular Ca²⁺ Mobilization | Phenylephrine | Cultured Rat Aortic Smooth Muscle Cells | Inhibition of [Ca²⁺]i increase | Complete blockade at 10⁻⁷ M | - |

| Myocardial Ischemia | - | Isolated Perfused Rat Heart | Preservation of ATP and Creatine Phosphate | Effective at 5 x 10⁻⁷ and 5 x 10⁻⁶ M | [20] |

| Intraocular Pressure | Norepinephrine/Phenylephrine | Sympathectomized Rabbit Eyes | Inhibition of IOP increase | Significant at 0.1% | [21][22] |

Signaling Pathways and Visualizations

Bunazosin's mechanism of action is intrinsically linked to the Gq/11 signaling pathway. The following diagrams, rendered in DOT language, illustrate the canonical alpha-1 adrenergic signaling cascade and how Bunazosin intervenes.

Alpha-1 Adrenergic Receptor Signaling Pathway

Caption: Canonical Alpha-1 Adrenergic Receptor Signaling Pathway via Gq/11.

Mechanism of Action of this compound

Caption: Bunazosin competitively antagonizes the alpha-1 adrenergic receptor, inhibiting downstream signaling.

Experimental Workflow for Functional Vasoconstriction Assay

Caption: Workflow for assessing Bunazosin's antagonism of phenylephrine-induced vasoconstriction.

Conclusion

The discovery of this compound's mechanism of action is a testament to the power of classical pharmacological techniques. Through meticulous radioligand binding studies, its high affinity and selectivity for the alpha-1 adrenergic receptor were established. Subsequent functional assays, including isolated tissue experiments and intracellular signaling measurements, confirmed that this binding translates into potent antagonism of agonist-induced physiological responses. This in-depth understanding of its molecular tactic has been crucial for its successful clinical application in treating hypertension and benign prostatic hyperplasia. The experimental frameworks detailed herein continue to be relevant for the characterization of novel receptor antagonists in drug discovery.

References

- 1. Bunazosin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]bunazosin, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of bunazosin-sensitive alpha1-adrenoceptors in human renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medsci.org [medsci.org]

- 9. Binding characteristics of alpha 1-adrenoceptors in bovine prostate using a radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 12. benchchem.com [benchchem.com]

- 13. hellobio.com [hellobio.com]

- 14. ionbiosciences.com [ionbiosciences.com]

- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Inositol phosphate (IP) accumulation assay [bio-protocol.org]

- 18. bmglabtech.com [bmglabtech.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Effect of bunazosin, a selective alpha 1-adrenoceptor blocker, on ischemic myocardium in perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

Bunazosin Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunazosin (B1200336) Hydrochloride is a quinazoline (B50416) derivative that functions as a potent and selective alpha-1 adrenergic receptor (α1-adrenoceptor) antagonist.[1][2] Initially developed for the management of hypertension, its therapeutic applications have expanded to include the treatment of benign prostatic hyperplasia (BPH) and, in topical formulations, glaucoma.[2][3] Its mechanism of action involves the competitive inhibition of α1-adrenoceptors on smooth muscle cells, leading to vasodilation, reduced peripheral resistance, and relaxation of prostatic and bladder neck muscles.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and pharmacological signaling pathways of Bunazosin Hydrochloride.

Chemical Structure and Identifiers

This compound is the hydrochloride salt of Bunazosin. The core structure consists of a dimethoxyquinazoline ring linked to a homopiperazine (B121016) (1,4-diazepane) moiety, which is further substituted with a butanoyl group.

IUPAC Name: 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one;hydrochloride[4]

Synonyms: E-643, E-1015, Andante, Detantol[5]

Chemical Formula: C₁₉H₂₈ClN₅O₃[4]

SMILES Code: CCCC(=O)N1CCN(C2=NC(N)=C3C=C(OC)C(OC)=CC3=N2)CCC1).Cl[4]

InChI Key: NBGBEUITCPENLJ-UHFFFAOYSA-N[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Reference(s) |

| Molecular Weight | 409.92 g/mol | [4] |

| Appearance | Solid powder | |

| CAS Number | 52712-76-2 | [2] |

| Melting Point | 280-282 °C | [2] |

| Solubility | Soluble in DMSO (5 mg/mL) | [5][6] |

| pKa (Strongest Basic) | 7.26 (Predicted) | |

| Polar Surface Area | 93.81 Ų |

Mechanism of Action

This compound exerts its therapeutic effects by selectively blocking α1-adrenergic receptors located on the smooth muscle cells of various tissues, including blood vessels, the prostate, and the bladder neck.[3] Catecholamines like norepinephrine, released by the sympathetic nervous system, normally bind to these receptors to induce smooth muscle contraction.[3]

By competitively antagonizing the α1-receptors, Bunazosin prevents this binding, leading to:

-

Vasodilation: Relaxation of arterial and venous smooth muscle, resulting in decreased peripheral vascular resistance and a reduction in blood pressure.[3]

-

Urological Effects: Relaxation of the smooth muscle in the prostate and bladder neck, which alleviates the symptoms of BPH, such as urinary hesitancy and weak stream.[3]

-

Ocular Effects: In glaucoma treatment, it is thought to reduce intraocular pressure by increasing aqueous outflow through the uveoscleral pathway.[7]

Signaling Pathway

The α1-adrenoceptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[8] this compound inhibits the initiation of this cascade.

The signaling pathway proceeds as follows:

-

Agonist Binding: Norepinephrine or another agonist binds to the α1-adrenoceptor.

-

G-Protein Activation: The receptor activates the heterotrimeric G-protein Gq.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[1][9]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[8]

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[8]

-

PKC Activation & Contraction: The increased intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC) and calmodulin-dependent kinases, leading to the phosphorylation of downstream targets that result in smooth muscle contraction.[8]

Bunazosin acts at the initial step by blocking the receptor, thereby preventing the entire downstream signaling cascade.

Experimental Protocols

Synthesis of Bunazosin

A common manufacturing process for Bunazosin involves a multi-step synthesis. The following is a generalized protocol based on described methods:[2]

-

Step 1: Formation of the Quinazoline Intermediate:

-

Reactants: 2-chloro-4-amino-6,7-dimethoxyquinazoline and N-formylhomopiperazine.

-

Solvent: Butanol.

-

Procedure: The reactants are added to butanol and the mixture is refluxed with stirring for approximately 3 hours. After the reaction, the mixture is cooled, and the precipitated crystals (2-homopiperazino-4-amino-6,7-dimethoxyquinazoline) are filtered, washed with a small amount of ethanol, and air-dried.

-

-

Step 2: Acylation to Form Bunazosin Base:

-

Reactants: The intermediate from Step 1 and 2-butylcarboxylic acid chloride (butyryl chloride).

-

Solvent: Acetone (B3395972).

-

Procedure: The intermediate is dissolved in acetone. This solution is added dropwise to a solution of butyryl chloride in acetone under stirring and ice-cooling to manage the exothermic reaction. The stirring is continued for an additional hour to ensure the reaction goes to completion.

-

-

Step 3: Purification and Salt Formation:

-

Purification: The precipitated product, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)hexahydro-4-(1-oxobutyl)-1H-1,4-diazepine (Bunazosin free base), is filtered out. It can be recrystallized from a methanol-ethanol mixture to achieve high purity.

-

Salt Formation: To obtain this compound, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid. The resulting salt precipitates and is collected by filtration.

-

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques. While specific methods for Bunazosin are proprietary, standard workflows for similar quinazoline derivatives like alfuzosin (B1207546) involve High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[10][11]

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column (e.g., C18) is typically used.[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium phosphate) is common.[10]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the quinazoline ring system (e.g., ~245 nm).[10]

-

Purpose: To determine purity, quantify the active pharmaceutical ingredient (API), and identify any degradation products or impurities.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR and ¹³C NMR.

-

Purpose: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure of Bunazosin.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound by determining its mass-to-charge ratio (m/z).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: To identify the characteristic functional groups present in the molecule (e.g., C=O of the amide, N-H of the amine, C-O of the methoxy (B1213986) groups).

-

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 52712-76-2 [chemicalbook.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 6. targetmol.cn [targetmol.cn]

- 7. Amelioration by topical this compound of the impairment in ocular blood flow caused by nitric oxide synthase inhibition in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of Bunazosin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunazosin Hydrochloride is a selective α1-adrenergic receptor antagonist utilized in the management of hypertension and glaucoma. This technical guide provides a comprehensive overview of its synthesis and manufacturing process, detailing the chemical reactions, intermediates, and experimental protocols. The synthesis is a multi-step process commencing with the formation of a substituted quinazoline (B50416) core, followed by coupling with a diazepine (B8756704) moiety and subsequent acylation. This document outlines the detailed methodologies for these key transformations, presents quantitative data in structured tables, and includes a visualization of the synthesis pathway and the drug's mechanism of action through its signaling cascade.

Introduction

Bunazosin acts by selectively blocking α1-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[1] In ophthalmic applications, it is understood to increase uveoscleral outflow, thereby lowering intraocular pressure. A thorough understanding of its synthesis is critical for its production, quality control, and the development of potential new analogues. The manufacturing process can be broadly divided into three main stages:

-

Synthesis of the Quinazoline Intermediate: Preparation of 2-chloro-4-amino-6,7-dimethoxyquinazoline.

-

Coupling Reaction: Formation of 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline.

-

Acylation and Salt Formation: Synthesis of Bunazosin and its conversion to the hydrochloride salt.

This guide will elaborate on the experimental procedures for each of these stages, providing available quantitative data and a visual representation of the overall process.

Synthesis and Manufacturing Process

The synthesis of this compound is a well-established chemical process involving several key steps. The overall reaction scheme is presented below, followed by detailed experimental protocols.

Overall Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram, outlining the progression from starting materials to the final active pharmaceutical ingredient (API).

Experimental Protocols

The initial stage involves the construction of the core quinazoline ring system.

Protocol:

-

Chlorination: A mixture of 6,7-dimethoxyquinazolin-2,4-dione and phosphorus oxychloride (POCl3) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline. The reaction mixture is then cooled and carefully poured into ice-water to precipitate the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate.

-

Amination: The dichloro intermediate is subsequently reacted with ammonia (B1221849) to selectively replace the chlorine atom at the 4-position with an amino group, yielding 2-chloro-4-amino-6,7-dimethoxyquinazoline.

This step involves the coupling of the quinazoline core with the diazepine ring.

Protocol:

-

17.0 g of 2-chloro-4-amino-6,7-dimethoxyquinazoline and 18.2 g of N-formylhomopiperazine are added to 170 ml of butanol.

-

The mixture is refluxed with stirring for 3 hours.[1]

-

After completion of the reaction, the mixture is cooled.

-

The precipitated crystals are filtered, washed with a small quantity of ethanol, and air-dried to obtain crude 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline.[1] A yield of 25.0 g of the crude product has been reported.[1]

The final stage involves the acylation of the homopiperazine (B121016) moiety and subsequent salt formation.

Protocol:

-

A solution of 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline in 60 ml of acetone is added dropwise to a solution of butyryl chloride in acetone under stirring and ice-cooling.[1]

-

After the addition is complete, stirring is continued for an additional hour to complete the reaction.[1]

-

The precipitated crystals of 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)hexahydro-4-(1-oxobutyl)-1H-1,4-diazepine (Bunazosin) are collected by filtration.[1]

-

The crude product is recrystallized from a mixture of methanol (B129727) and ethanol.[1]

-

The purified Bunazosin base is then treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt, which is then isolated and dried.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of this compound. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Reported Yield | Melting Point (°C) |

| Stage 2: Coupling Reaction | 2-chloro-4-amino-6,7-dimethoxyquinazoline (17.0 g) | N-formylhomopiperazine (18.2 g) | Butanol | 3 hours | 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline | ~25.0 g (crude) | Not specified |

| Stage 3: Acylation | 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline | Butyryl chloride | Acetone | 1 hour | 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)hexahydro-4-(1-oxobutyl)-1H-1,4-diazepine | Not specified | 280-282 |

| Final Product: this compound | Bunazosin | Hydrochloric acid | - | - | This compound | Not specified | 280-282 |

Mechanism of Action: α1-Adrenergic Receptor Signaling Pathway

Bunazosin exerts its therapeutic effect by blocking the α1-adrenergic receptor signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade involving the Gq alpha subunit.

As depicted, the binding of an agonist like norepinephrine to the α1-adrenergic receptor activates the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a cellular response, such as smooth muscle contraction leading to vasoconstriction. Bunazosin, by acting as an antagonist at the α1-adrenergic receptor, prevents this cascade from being initiated, thereby promoting vasodilation.

Conclusion

The synthesis of this compound is a well-defined process that relies on established organic chemistry principles. This guide has provided a detailed overview of the manufacturing process, from the synthesis of key intermediates to the final acylation and salt formation steps. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing. Furthermore, the visualization of the synthesis workflow and the mechanism of action through the α1-adrenergic signaling pathway offers a clear and concise understanding of this important therapeutic agent. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity, contributing to a more efficient and cost-effective manufacturing process.

References

Unraveling the Dual Therapeutic Actions of Bunazosin Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Immediate Release

Bunazosin (B1200336) Hydrochloride, a potent and selective alpha-1 adrenergic receptor antagonist, has carved a niche in the therapeutic landscape for its dual efficacy in managing hypertension and glaucoma. This technical guide offers an in-depth exploration of the pharmacokinetic and pharmacodynamic properties of Bunazosin Hydrochloride, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, disposition in the body, and therapeutic effects.

Pharmacodynamics: The Science of Its Action

This compound primarily exerts its effects by selectively blocking alpha-1 adrenergic receptors. These receptors are predominantly located on the smooth muscle cells of blood vessels and the prostate, as well as in the ciliary body of the eye.

In the cardiovascular system, the antagonism of alpha-1 adrenergic receptors by bunazosin leads to vasodilation, a widening of the blood vessels. This, in turn, reduces peripheral resistance, the force the heart must pump against, ultimately leading to a decrease in blood pressure.[1] The onset of this blood pressure-lowering effect is observable within hours of oral administration, and its duration of action often allows for convenient once-daily dosing.[1]

For the treatment of benign prostatic hyperplasia (BPH), bunazosin relaxes the smooth muscles in the bladder neck and prostate. This alleviates urinary obstruction and improves urine flow, addressing the primary symptoms of BPH.[1]

In ophthalmology, topical application of this compound reduces intraocular pressure (IOP). Its primary mechanism of action in the eye is the enhancement of uveoscleral outflow, an alternative pathway for aqueous humor drainage.[2][3][4] Studies have shown that it does not significantly affect aqueous flow rate or tonographic outflow facility.[2][5] The reduction in IOP is concentration-dependent, and multiple doses do not appear to lead to tachyphylaxis (a diminished response to the drug).[2]

Beyond its receptor-blocking activity, research suggests that bunazosin may also inhibit the exaggerated growth of vascular smooth muscle cells, a factor implicated in hypertensive conditions.[6] It has been shown to suppress DNA synthesis in these cells in response to certain growth factors.[6]

Signaling Pathway of this compound

Caption: Signaling pathways of this compound.

Pharmacokinetics: The Body's Handling of the Drug

The pharmacokinetic profile of this compound describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract.[1]

Metabolism

The drug undergoes first-pass metabolism in the liver, where it is converted into an active metabolite that contributes to its therapeutic effects.[1] Studies in patients with renal insufficiency suggest that hepatic metabolism may be decreased in this population.[7]

Excretion

Bunazosin and its metabolites are primarily eliminated from the body through the urine.[1]

Pharmacokinetic Parameters

A study in patients with renal insufficiency and healthy controls following a single 3 mg oral dose provided the following insights:

| Parameter | Healthy Controls (n=11) | Patients with Renal Insufficiency (n=9) | Statistical Significance |

| Peak Plasma Level (Cmax) | Lower | Significantly Increased | p < 0.05 |

| Area Under the Curve (AUC) | Lower | Significantly Increased | p < 0.05 |

| Elimination Half-Life (t1/2) | No significant difference | No significant difference | NS |

| Time to Peak Level (Tmax) | No significant difference | No significant difference | NS |

| Plasma Clearance (CL) | Higher | Significantly Smaller | p < 0.05 |

| Apparent Volume of Distribution (Vd) | Higher | Significantly Smaller | p < 0.05 |

| Urinary Excretion | Not affected | Not affected | NS |

Data sourced from a study on the pharmacokinetics of bunazosin in patients with renal insufficiency.[7]

For topical ophthalmic administration, pharmacokinetic models have been developed in rabbits to describe the drug's concentration-time profile in various ocular tissues.[8][9]

Dose-Response Relationship

The relationship between the concentration of bunazosin and its therapeutic effect has been established in hypertensive patients. The EC50, the concentration at which the drug produces 50% of its maximal effect, was found to be 4.6 ± 2.0 ng/ml after the first dose.[10] At steady-state, after chronic dosing, the EC50 increased to 9.1 ± 7.3 ng/ml.[10]

In normotensive human eyes, single topical applications of bunazosin at concentrations of 0.025%, 0.05%, 0.1%, and 0.2% all resulted in a significant, concentration-dependent reduction in intraocular pressure.[2]

Experimental Protocols: A Glimpse into the Research

The understanding of this compound's properties is built upon rigorous experimental methodologies.

Determination of Drug Concentrations

A common method for quantifying bunazosin in plasma and urine is High-Pressure Liquid Chromatography (HPLC).[7] This technique separates the drug from other components in the biological sample, allowing for accurate measurement.

Assessment of Aqueous Humor Dynamics

In ophthalmic studies, aqueous humor dynamics are evaluated using techniques such as:

-

Fluorophotometry: To measure the rate of aqueous humor flow.[5]

-

Tonography: To assess the facility of aqueous outflow through the conventional trabecular meshwork pathway.[2]

Experimental Workflow for Ocular Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Caption: Workflow for ocular PK/PD modeling of Bunazosin.

Conclusion

This compound's well-defined pharmacokinetic and pharmacodynamic profiles underscore its utility in treating both systemic hypertension and ocular hypertension. Its selective alpha-1 adrenergic antagonism provides a targeted approach to lowering blood pressure and intraocular pressure. The wealth of research, from clinical studies in diverse patient populations to detailed preclinical modeling, provides a robust foundation for its continued therapeutic use and for guiding future drug development endeavors in this class.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effect of this compound on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bunazosin - Wikipedia [en.wikipedia.org]

- 4. Bunazosin reduces intraocular pressure in rabbits by increasing uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Changes in intraocular pressure and aqueous humor dynamics of normal human eyes after topical application of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits exaggerated growth of vascular smooth muscle cells from spontaneously hypertensive rats by suppressing the response to growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of bunazosin in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ocular pharmacokinetic/ pharmacodynamic modeling for bunazosin after instillation into rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration/effect relationship of bunazosin, a selective alpha 1-adrenoceptor antagonist in hypertensive patients after single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

Bunazosin Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunazosin (B1200336) hydrochloride is a quinazoline (B50416) derivative recognized for its potent and selective antagonist activity at α1-adrenergic receptors. This technical guide provides an in-depth analysis of its receptor binding profile, detailing its affinity for α1-adrenoceptor subtypes and its broader selectivity. The document includes a compilation of quantitative binding data, comprehensive experimental methodologies for receptor binding assays, and visualizations of associated signaling pathways to support further research and drug development efforts.

Introduction

Bunazosin hydrochloride is a well-established α1-adrenoceptor antagonist utilized in both research and clinical settings, primarily for its antihypertensive and ocular hypotensive properties. Its therapeutic effects are largely attributed to its ability to block the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to α1-adrenoceptors, leading to smooth muscle relaxation. A thorough understanding of its receptor binding affinity and selectivity is paramount for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of new therapeutic agents with improved specificity.

Receptor Binding Affinity and Selectivity

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Selectivity, on the other hand, refers to the ability of a ligand to bind preferentially to one receptor subtype over others.

α1-Adrenoceptor Binding Affinity

Bunazosin demonstrates high affinity for the α1-adrenoceptor family. In studies using membranes from human prostates with benign prostatic hypertrophy (BPH), the radiolabeled form of bunazosin, [3H]bunazosin, exhibited a high-affinity binding site with a dissociation constant (Kd) of 0.55 ± 0.04 nM .[1] The maximum density of these binding sites (Bmax) was determined to be 676 ± 33 fmol/mg protein .[1]

α1-Adrenoceptor Subtype Selectivity

The following table summarizes the available quantitative data for bunazosin's binding affinity.

| Receptor/Tissue | Ligand | Parameter | Value | Species | Reference |

| α1-Adrenoceptor (Human Prostate) | [3H]Bunazosin | Kd | 0.55 ± 0.04 nM | Human | [1] |

| α1-Adrenoceptor (Human Prostate) | [3H]Bunazosin | Bmax | 676 ± 33 fmol/mg protein | Human | [1] |

Experimental Protocols

The determination of receptor binding affinity is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the inhibition constant (Ki) of an unlabeled compound like this compound.

Competitive Radioligand Binding Assay for α1-Adrenoceptors

Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptors by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]prazosin) for binding to the receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing α1-adrenoceptors (e.g., CHO cells stably expressing human α1A, α1B, or α1D adrenoceptors, or rat cerebral cortex).

-

Radioligand: [3H]prazosin (a high-affinity, non-subtype-selective α1-adrenoceptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled α1-adrenoceptor antagonist (e.g., 10 µM phentolamine (B1677648) or 10 µM tamsulosin).[4]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Filters: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid.

Workflow Diagram:

References

- 1. [3H]bunazosin, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha 1-adrenoceptor subtype in the rat prostate is preferentially the alpha 1A type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha 1-adrenoceptor subtypes mediating contraction of the femoral artery in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bunazosin in Smooth Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunazosin is a potent and selective quinazoline-based alpha-1 adrenergic receptor antagonist.[1] Its primary pharmacological action involves the blockade of alpha-1 adrenoceptors on smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides an in-depth overview of the molecular mechanisms underlying Bunazosin-induced smooth muscle relaxation, detailed experimental protocols for its investigation, and a summary of its quantitative pharmacological parameters. The document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Introduction

Bunazosin is a therapeutic agent primarily utilized for the management of hypertension and benign prostatic hyperplasia (BPH).[2][3] Its efficacy stems from its ability to selectively antagonize alpha-1 adrenergic receptors, which are pivotal in regulating the contractile tone of vascular and other smooth muscles.[2][4] By inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862), to these receptors, Bunazosin effectively promotes smooth muscle relaxation.[2] This guide delves into the core mechanisms of Bunazosin's action, from receptor interaction to downstream signaling cascades, and provides practical methodologies for its further scientific investigation.

Chemical Properties

Bunazosin is a quinazoline (B50416) derivative with the following chemical characteristics:

| Property | Value |

| IUPAC Name | 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one |

| Molecular Formula | C19H27N5O3 |

| Molecular Weight | 373.4 g/mol |

| CAS Number | 80755-51-7 |

Data sourced from PubChem CID 2472.[5]

Mechanism of Action: From Receptor to Relaxation

Bunazosin exerts its smooth muscle relaxant effects through a well-defined signaling pathway initiated by the blockade of alpha-1 adrenergic receptors.

Alpha-1 Adrenoceptor Antagonism

The primary molecular target of Bunazosin is the alpha-1 adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6] In vascular smooth muscle, the binding of agonists like norepinephrine to alpha-1 adrenoceptors triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.

Downstream Signaling Cascade

The activation of Gq/11 initiates a cascade of intracellular events culminating in smooth muscle contraction. Bunazosin, by blocking the initial step of agonist binding, effectively inhibits this entire pathway. The key steps are outlined below:

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq/11 stimulates the membrane-bound enzyme, phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ binds to calmodulin (CaM).

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).

-

Myosin Light Chain (MLC) Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC20), which in turn enables the interaction between myosin and actin filaments, leading to smooth muscle contraction.

Inhibition of the Rho-Kinase (ROCK) Pathway

Beyond the canonical Gq/PLC pathway, alpha-1 adrenoceptor activation also stimulates the RhoA/Rho-kinase (ROCK) signaling cascade, which contributes to Ca2+ sensitization of the contractile machinery. ROCK inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. This inhibition leads to a sustained contractile state even at lower Ca2+ concentrations. By blocking the alpha-1 adrenoceptor, Bunazosin prevents the activation of this pathway, thereby promoting relaxation through both decreased Ca2+ mobilization and increased MLCP activity.

Caption: Bunazosin's mechanism of action in smooth muscle cells.

Quantitative Pharmacological Data

The affinity and potency of Bunazosin have been characterized in various in vitro and in vivo studies.

Binding Affinity (Ki) and Potency (pA2)

The following table summarizes the binding affinity (Ki) and functional potency (pA2) of Bunazosin for adrenergic receptors.

| Receptor Subtype | Tissue/System | Parameter | Value | Reference |

| α1-Adrenoceptor | Porcine Aortic Membranes | Ki | 0.29 nM | |

| α2-Adrenoceptor | Porcine Aortic Membranes | Ki | 350 nM | |

| α1-Adrenoceptor | Human Renal Medulla | Ki | 49 nM | [2] |

| α1-Adrenoceptor | Human Prostate | Kd | 0.55 nM | |

| α1-Adrenoceptor (α1H subtype) | Rat Aorta | pA2 | 9.4 | [1] |

| α1-Adrenoceptor | Rabbit Proximal Urethra | pA2 | 8.39 | [5] |

Note: A direct comparative study of Bunazosin's binding affinity for the cloned human α1A, α1B, and α1D adrenoceptor subtypes was not available in the reviewed literature.

Functional Potency (IC50/EC50)

While specific IC50/EC50 values for Bunazosin-induced smooth muscle relaxation are tissue-dependent and vary across studies, its potent antagonist activity is well-established. For instance, in rabbit proximal urethra, Bunazosin competitively antagonized norepinephrine-induced contractions with a KB value of 4.1 nM.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Bunazosin in smooth muscle relaxation.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is designed to determine the binding affinity (Ki) of Bunazosin for α1-adrenoceptors using [3H]-Prazosin as the radioligand.

References

- 1. Alpha 1-adrenoceptor subtypes mediating contraction of the femoral artery in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha 1-adrenoceptor subtype in the rat prostate is preferentially the alpha 1A type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]bunazosin, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ocular Hypotensive Effects of Bunazosin Hydrochloride: A Technical Overview of its Impact on Aqueous Humor Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunazosin (B1200336) hydrochloride, a selective alpha-1 adrenergic receptor antagonist, has demonstrated significant efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. This technical guide provides a comprehensive analysis of the mechanism of action of bunazosin, focusing on its effects on aqueous humor dynamics. Through a detailed examination of preclinical and clinical data, this document elucidates the pharmacological basis for bunazosin's IOP-lowering properties, primarily attributed to an enhancement of uveoscleral outflow. This guide synthesizes quantitative data from key studies, details the experimental protocols utilized for these assessments, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Elevated intraocular pressure is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The regulation of IOP is dependent on the delicate balance between the production of aqueous humor by the ciliary body and its drainage through two primary pathways: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow). Pharmacological intervention remains a cornerstone of glaucoma therapy, with various classes of drugs targeting different aspects of aqueous humor dynamics.

Bunazosin hydrochloride is a selective antagonist of alpha-1 adrenergic receptors.[1][2] Initially developed as an antihypertensive agent, its topical application has been shown to effectively lower IOP.[3][4] This guide delves into the technical aspects of bunazosin's effects on the eye, providing a detailed resource for the scientific community.

Mechanism of Action: Alpha-1 Adrenergic Blockade

Bunazosin exerts its ocular hypotensive effect by selectively blocking alpha-1 adrenergic receptors in the eye.[1][2] These receptors are G protein-coupled receptors associated with the Gq heterotrimeric G protein.[3] The signaling cascade initiated by the activation of alpha-1 adrenergic receptors leads to smooth muscle contraction.[5]

By antagonizing these receptors in the ciliary muscle and trabecular meshwork, bunazosin leads to muscle relaxation and alterations in the cellular cytoskeleton, which in turn facilitates the outflow of aqueous humor.[1][3]

Signaling Pathway

The binding of an agonist to the alpha-1 adrenergic receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[3][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction. Bunazosin, as an antagonist, inhibits this pathway, leading to smooth muscle relaxation. A key downstream effector is the RhoA/Rho-kinase (ROCK) pathway, which plays a crucial role in regulating the contractility of the trabecular meshwork and ciliary muscle.[6][7] Inhibition of this pathway is associated with increased aqueous humor outflow.[6][7][8]

Effects on Aqueous Humor Dynamics: Quantitative Data

Clinical and preclinical studies have consistently demonstrated the IOP-lowering effect of bunazosin. This effect is primarily achieved by enhancing the uveoscleral outflow of aqueous humor, with minimal impact on aqueous humor formation or trabecular outflow facility in some studies.

Intraocular Pressure Reduction

Topical administration of bunazosin leads to a significant and dose-dependent reduction in IOP in both normotensive and hypertensive eyes.

| Study Subject | Bunazosin Concentration | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | Maximum Decrease (mmHg) | p-value | Reference(s) |

| Normal Human Volunteers | 0.1% (single dose) | Not specified | Not specified | 2.0 ± 0.5 | <0.05 | [9][10] |

| Glaucoma Patients (adjunct to Latanoprost) | Not specified (twice daily) | 18.2 ± 3.4 | 16.6 ± 3.5 (at 8 weeks) | 1.6 | 0.008 | [11] |

| Normotensive Rabbits | 0.1% (twice daily for 4 days) | 19.6 ± 1.1 | 13.4 ± 0.8 | 6.2 | <0.001 | [12][13] |

| Normotensive Rabbits | 0.05% (for 4 weeks) | Not specified | Not specified | 1.7 ± 0.6 | <0.05 | [13][14] |

Aqueous Humor Outflow

The primary mechanism for IOP reduction by bunazosin is the enhancement of uveoscleral outflow. Studies have shown a significant increase in this unconventional outflow pathway, while the effects on trabecular outflow and aqueous humor production appear to be minimal in human studies.

| Parameter | Study Subject | Bunazosin Concentration | Change from Baseline | p-value | Reference(s) |

| Uveoscleral Outflow | Rabbits | 0.1% | Significantly increased | <0.05 | [12][13] |

| Total Outflow Facility | Rabbits | 0.1% | Significantly increased | <0.02 | [12][13] |

| Tonographic Outflow Facility | Normal Human Volunteers | 0.1% | No significant influence | Not significant | [1][15] |

| Aqueous Flow Rate | Normal Human Volunteers | 0.1% | No significant influence | Not significant | [1][15] |

| Aqueous Flow Rate | Rabbits (long-term) | 0.05% | No significant influence | Not significant | [13][14] |

Experimental Protocols

The quantitative data presented above were obtained through a series of well-established experimental protocols designed to measure different aspects of aqueous humor dynamics.

Fluorophotometry for Aqueous Humor Flow Rate

This non-invasive technique is used to measure the rate of aqueous humor formation.

Methodology:

-

Tracer Application: A fluorescent tracer, typically fluorescein, is applied topically to the cornea.[16][17][18]

-

Tracer Distribution: The tracer penetrates the cornea and enters the anterior chamber, where it mixes with the aqueous humor.[19]

-

Fluorescence Measurement: A scanning ocular fluorophotometer is used to measure the concentration of the tracer in the cornea and anterior chamber at multiple time points.[16][20]

-

Flow Calculation: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate.[20] In some protocols, acetazolamide (B1664987) is administered to suppress aqueous production, and the change in flow is used to calculate outflow facility.[7][21]

Tonography for Outflow Facility

Tonography is a non-invasive method used to estimate the facility of aqueous humor outflow through the trabecular meshwork.

References

- 1. Effects of this compound on ciliary muscle constriction and matrix metalloproteinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Ocular responses in healthy subjects to topical bunazosin 0.3%--an alpha 1-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Greater Outflow Facility Increase After Targeted Trabecular Bypass in Angiographically Determined Low-Flow Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Changes in intraocular pressure and aqueous humor dynamics of normal human eyes after topical application of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased uveoscleral outflow as a possible mechanism of ocular hypotension caused by prostaglandin F2 alpha-1-isopropylester in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bunazosin reduces intraocular pressure in rabbits by increasing uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Effects of long-term application of this compound eye drops on the aqueous flow rate and blood-aqueous barrier permiability in rabbit eyes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Fluorophotometric study of intravenous carbonic anhydrase inhibitors in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Effects of Growth and Development on Aqueous Humor Dynamics in Male Dutch Belted Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

The historical development of Bunazosin as a therapeutic agent

An In-depth Exploration of the Discovery, Pharmacological Profile, and Clinical Applications of a Selective α1-Adrenoceptor Antagonist

Abstract

This technical guide provides a comprehensive overview of the historical development of Bunazosin (B1200336) as a therapeutic agent. Initially investigated for the management of hypertension and benign prostatic hyperplasia (BPH), Bunazosin's unique pharmacological profile has led to its successful repositioning as a topical treatment for glaucoma. This document details the chronology of its development, delves into its mechanism of action through α1-adrenoceptor antagonism, presents key quantitative data from preclinical and clinical studies, and outlines the experimental methodologies that have been pivotal in characterizing this drug. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: From Systemic to Topical Application

Bunazosin is a quinazoline (B50416) derivative that functions as a potent and selective antagonist of α1-adrenergic receptors.[1] It was initially developed for the systemic treatment of hypertension and benign prostatic hyperplasia (BPH).[2][3] The therapeutic rationale for these indications was based on the understanding that blocking α1-adrenoceptors on vascular smooth muscle leads to vasodilation and a reduction in blood pressure, while antagonism of these receptors in the prostate and bladder neck reduces smooth muscle tone and improves urinary outflow in BPH.[3]

A significant evolution in the therapeutic application of Bunazosin came with the discovery of its efficacy in reducing intraocular pressure (IOP). This led to its development and subsequent approval in Japan as a topical ophthalmic solution for the treatment of glaucoma.[2] The primary mechanism for its IOP-lowering effect is the enhancement of aqueous humor outflow through the uveoscleral pathway.[2] Furthermore, evidence suggests that Bunazosin may also improve blood flow to the ocular nerve, offering a potential neuroprotective benefit.[2]

Chemical Properties and Synthesis

Bunazosin hydrochloride is chemically identified as 1-(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl)butan-1-one. Its chemical structure is characterized by a 4-amino-6,7-dimethoxyquinazoline core, which is common to other α1-adrenoceptor antagonists like prazosin.

While a detailed, step-by-step synthesis scheme for Bunazosin is proprietary, the general synthesis of quinazoline-based α1-blockers provides a logical framework for its production. The process typically involves the construction of the 4-amino-6,7-dimethoxyquinazoline nucleus followed by the coupling of the diazepine (B8756704) butyryl side chain.

Caption: Conceptual workflow for the chemical synthesis of Bunazosin.

Mechanism of Action: α1-Adrenoceptor Antagonism

Bunazosin exerts its therapeutic effects by selectively blocking α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction.

Signaling Pathway

The α1-adrenoceptor is coupled to the Gq family of G-proteins. When an agonist binds, it triggers the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

Bunazosin, as an antagonist, binds to the α1-adrenoceptor but does not induce the conformational change necessary for G-protein activation, thereby inhibiting this entire signaling cascade.

Caption: Signaling cascade initiated by α1-adrenoceptor activation and its inhibition by Bunazosin.

Preclinical Pharmacology

The pharmacological properties of Bunazosin have been extensively characterized in various preclinical models. These studies were crucial in establishing its selectivity, efficacy, and safety profile prior to human trials.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of Bunazosin for α1-adrenoceptors. These experiments quantify the binding of a radiolabeled ligand (e.g., [3H]bunazosin) to receptors in tissue membrane preparations.

Table 1: Bunazosin Binding Affinity Data

| Tissue Source | Radioligand | Parameter | Value |

| Human Prostate (BPH) | [3H]bunazosin | K_d_ | 0.55 ± 0.04 nM |

| Human Prostate (BPH) | [3H]bunazosin | B_max_ | 676 ± 33 fmol/mg protein |

Data sourced from a study on human prostates with benign prostatic hypertrophy.[4]

In Vivo and Ex Vivo Studies

Preclinical studies in animal models have been instrumental in demonstrating the therapeutic effects of Bunazosin.

Experimental Protocol: IOP Reduction in Rabbits and Cats

A common experimental design to assess the ocular hypotensive effects of Bunazosin involves the following steps:

-

Animal Model: Normotensive rabbits and cats are used. Experimentally induced ocular hypertension models (e.g., water-loading or α-chymotrypsin injection) can also be employed.[6]

-

Drug Administration: this compound ophthalmic solution (at varying concentrations, e.g., 0.005% to 0.1%) is topically applied to one or both eyes. A vehicle-only solution serves as the control.[6]

-

IOP Measurement: Intraocular pressure is measured at baseline and at regular intervals post-instillation using a tonometer.

-

Pupillary Diameter Measurement: Pupillary diameter is monitored to assess for potential side effects like miosis.

-

Data Analysis: Changes in IOP from baseline are calculated and compared between the Bunazosin-treated and control groups using appropriate statistical tests.

Caption: Generalized workflow for preclinical evaluation of Bunazosin's effect on IOP.

Clinical Development

Bunazosin has undergone clinical trials for both its systemic and topical applications, leading to its establishment as a therapeutic agent for BPH, hypertension, and glaucoma.

Benign Prostatic Hyperplasia (BPH)

Early clinical development focused on the utility of oral Bunazosin for symptomatic BPH. A notable study was a double-blind, placebo-controlled trial involving patients with BPH.[7]

Table 2: Key Clinical Trial Results for Bunazosin in BPH

| Study Design | Patient Population | Dosage | Key Outcome |

| Double-blind, Placebo-controlled | 174 patients with BPH | 3-12 mg/day (oral) | Significant improvement in subjective symptoms and objective parameters (uroflowmetry) |

Data from a multicenter clinical study.[8]

Protocol Snapshot: BPH Clinical Trial

-

Inclusion Criteria: Male patients with symptomatic BPH, confirmed by urodynamic studies.

-

Design: A double-blind, placebo-controlled, dose-ranging study.

-

Treatment Arms: Placebo vs. multiple oral dosage regimens of this compound.

-

Primary Endpoints: Improvement in subjective symptom scores (e.g., International Prostate Symptom Score) and objective measures like maximum urinary flow rate (Qmax).

-

Duration: Typically 4-12 weeks of treatment.

Glaucoma

The repositioning of Bunazosin for glaucoma was supported by robust clinical data demonstrating its IOP-lowering efficacy when applied topically.

Table 3: Key Clinical Trial Results for Topical Bunazosin in Glaucoma

| Study Design | Patient Population | Dosage | Key Outcome |

| One-year follow-up study | 98 elderly patients with Normal-Tension Glaucoma (NTG) | 0.01% ophthalmic solution (added to or switched from previous therapy) | Significant and sustained IOP reduction (15.0 ± 2.5 mmHg at baseline to 13.4 ± 2.4 mmHg at 52 weeks, P < 0.0001) |

Data from a one-year follow-up study in elderly NTG patients.[9]

Protocol Snapshot: Glaucoma Clinical Trial

-

Inclusion Criteria: Patients diagnosed with open-angle glaucoma or ocular hypertension, with baseline IOP within a specified range.

-

Design: Randomized, double-masked, placebo- or active-controlled studies. Crossover designs have also been utilized.

-

Treatment Arms: Bunazosin ophthalmic solution (e.g., 0.01%) vs. placebo or another IOP-lowering agent.

-

Primary Endpoint: Mean change in IOP from baseline at specified time points.

-

Secondary Endpoints: Visual field preservation, safety, and tolerability (e.g., incidence of conjunctival hyperemia).

Pharmacokinetics

The pharmacokinetic profile of Bunazosin varies depending on its route of administration.

Table 4: Summary of Bunazosin Pharmacokinetic Parameters

| Route | Parameter | Observation |

| Oral | Absorption | Absorbed from the gastrointestinal tract. |

| Oral | Metabolism | Undergoes first-pass metabolism in the liver. |

| Oral | Excretion | Primarily excreted through urine as metabolites. |

| Topical | Systemic Absorption | Minimal systemic absorption, leading to a favorable side-effect profile. |

General pharmacokinetic properties based on available literature.[3]

Conclusion

The historical development of Bunazosin exemplifies a successful trajectory from a systemically administered agent for BPH and hypertension to a topically applied therapy for glaucoma. Its well-characterized mechanism of action as a selective α1-adrenoceptor antagonist, supported by extensive preclinical and clinical data, has established its place in the therapeutic armamentarium. The transition to a topical formulation for glaucoma highlights the importance of continued research in drug delivery and formulation to optimize therapeutic benefit and minimize systemic side effects. Future research may further elucidate the potential neuroprotective effects of Bunazosin and its role in managing various ocular ischemic conditions.

References

- 1. apexbt.com [apexbt.com]

- 2. Bunazosin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. [3H]bunazosin, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [A double-blind trial on the effect of alpha-adrenergic blocker (this compound) in the symptomatic treatment of prostatism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Clinical study of this compound, an alpha 1-adrenergic blocker, in benign prostatic obstruction and neurogenic bladder dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Bunazosin Hydrochloride: In Vivo Efficacy in Rabbit Glaucoma Models - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vivo studies of bunazosin (B1200336) hydrochloride in rabbit models of glaucoma, offering detailed application notes and standardized protocols to guide future research and development. Bunazosin hydrochloride, a selective alpha-1 adrenergic antagonist, has demonstrated notable efficacy in reducing intraocular pressure (IOP), a key therapeutic target in glaucoma management.

Quantitative Data Summary

The ocular hypotensive effects of this compound have been quantified in various studies using rabbit models. The data below is collated for comparative analysis.

| Bunazosin Concentration | Dosing Regimen | Baseline IOP (mmHg) | Post-treatment IOP (mmHg) | IOP Reduction (mmHg) | Percent IOP Reduction (%) | Key Observations |